2-(3-Methylcyclopentyl)propanoic acid
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Overview
Description
2-(3-Methylcyclopentyl)propanoic acid is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . This compound is characterized by a cyclopentane ring substituted with a methyl group and a propanoic acid moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylcyclopentyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylcyclopentanone with a suitable Grignard reagent, followed by oxidation to yield the desired product . Another method involves the alkylation of cyclopentanone with methyl iodide, followed by carboxylation using carbon dioxide under high pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylcyclopentyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
2-(3-Methylcyclopentyl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-Methylcyclopentyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways such as fatty acid metabolism and signal transduction . Its effects are mediated through binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methylcyclopentyl)acetic acid
- 2-(3-Methylcyclopentyl)butanoic acid
- 2-(3-Methylcyclopentyl)pentanoic acid
Uniqueness
2-(3-Methylcyclopentyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-(3-methylcyclopentyl)propanoic acid |
InChI |
InChI=1S/C9H16O2/c1-6-3-4-8(5-6)7(2)9(10)11/h6-8H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
IHRIEQDKBIYQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C(C)C(=O)O |
Origin of Product |
United States |
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